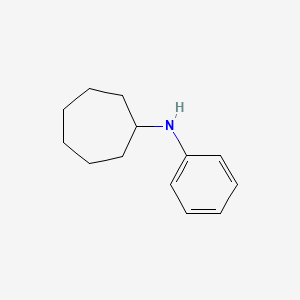

N-phenylcycloheptanamine

Description

Structure

3D Structure

Properties

CAS No. |

61142-86-7 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

N-phenylcycloheptanamine |

InChI |

InChI=1S/C13H19N/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13/h3,6-7,10-12,14H,1-2,4-5,8-9H2 |

InChI Key |

SNBDCSCIQIIBDS-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC2=CC=CC=C2 |

Canonical SMILES |

C1CCCC(CC1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of N Phenylcycloheptanamine Formation Pathways

Elucidation of Hydrogen Borrowing Mechanisms in C-N Bond Formation

While the classic hydrogen borrowing pathway proceeds via alcohol dehydrogenation, alternative mechanisms for C-N bond formation involve the direct activation of the amine. One such pathway is initiated by a single-electron transfer (SET) from the amine. researchgate.net In this process, the nitrogen lone pair of an amine can donate an electron, often facilitated by a photocatalyst or an electrochemical potential, to form a highly reactive aminium radical cation. nih.gov, mdpi.com

This aminium radical cation is an electrophilic species that can readily engage in bond-forming reactions with nucleophiles. nih.gov The formation of this radical cation significantly increases the acidity of the adjacent C-H bonds, which can facilitate subsequent deprotonation to form α-amino radicals. nih.gov These intermediates are central to various C-N bond-forming transformations, although their generation must be carefully controlled to avoid undesired side reactions. nih.gov

Mechanistic studies on related transfer hydrogenation and dehydrogenation reactions have provided significant insights. nih.gov For instance, in some systems, the initial dehydrogenation of the alcohol substrate to release the active carbonyl compound and form the metal hydride is the slowest step. nih.gov In other cases, the final step of the cycle—the transfer of hydrogen from the catalyst's metal hydride complex to the condensed imine intermediate (e.g., N-phenylcycloheptyl-imine)—is found to be turnover-limiting. nih.gov, nih.gov Kinetic isotope effect experiments are often employed to pinpoint this critical stage of the reaction. nih.gov

| Catalyst System | Proposed Turnover-Limiting Step | Reaction Type |

| (Cyclopentadienone)iron Carbonyls | H-transfer from catalyst to carbonyl | Transfer Hydrogenation |

| (Cyclopentadienone)iron Carbonyls | H-transfer from alcohol to catalyst | Transfer Dehydrogenation |

| Mn(I) and Fe(II)/PN(H)P Complexes | H₂ Activation | Ketone Hydrogenation |

This table presents findings from studies on related catalytic systems to illustrate potential turnover-limiting steps. nih.gov, nih.gov, bohrium.com

While the primary pathway in many hydrogen auto-transfer reactions involves ionic intermediates, some C-N bond-forming strategies proceed through radical mechanisms. rsc.org, nih.gov In such pathways, carbon-centered radicals can be generated, for example, through the homolysis of C-X bonds or via electrochemical processes like the Kolbe electrolysis, where carboxylates are oxidized to generate carbon radicals. rsc.org

In the context of C-N bond formation, a reductively generated radical could, in principle, be involved. For instance, some photoenzymatic hydroaminations have been shown to operate through a mechanism involving a reductively generated benzylic radical that interacts with the nitrogen lone pair to facilitate C-N bond formation. nih.gov These pathways highlight the mechanistic diversity available for constructing such bonds, moving beyond purely ionic routes.

The cycle commences with the oxidation of the alcohol (e.g., cycloheptanol) to an aldehyde or ketone (cycloheptanone), with the "borrowed" hydrogen atoms being captured by the metal catalyst to form a metal hydride species. beilstein-journals.org This initial oxidation is perfectly balanced by the final step, where the metal hydride reduces the imine intermediate formed from the condensation of the ketone and the amine (aniline). acs.org This internal redox balancing makes the methodology highly atom-economical and aligns with the principles of green chemistry. wikipedia.org

Detailed Analysis of Hydrogen Auto-transfer Catalytic Cycles

Hydrogen auto-transfer is a synonym for the borrowing hydrogen mechanism, emphasizing the automated, internal transfer of hydrogen within the catalytic cycle. csic.es, wikipedia.org This process typically relies on a transition-metal catalyst that facilitates both the initial dehydrogenation and the final hydrogenation steps. beilstein-journals.org The cycle can be broken down into three fundamental stages:

Dehydrogenation: The alcohol is oxidized to a carbonyl compound. csic.es

Condensation: The in situ-generated carbonyl compound reacts with the amine to form an imine or enamine intermediate. uh.edu

Hydrogenation: The catalyst transfers the stored hydrogen back to the imine, yielding the final alkylated amine product and regenerating the active catalyst. acs.org

The inaugural and critical step of the hydrogen auto-transfer cycle is the dehydrogenation of the alcohol. csic.es In the synthesis of N-phenylcycloheptanamine from cycloheptanol (B1583049) and aniline (B41778), a transition-metal catalyst temporarily abstracts two hydrogen atoms from the cycloheptanol. acs.org This transformation converts the relatively unreactive alcohol into the more electrophilic cycloheptanone (B156872). csic.es

Simultaneously, the catalyst is converted into its active hydride form ([M]-H₂), which effectively stores the "borrowed" hydrogen for use later in the cycle. acs.org This step requires a catalyst capable of selectively performing dehydrogenation in the presence of other functional groups. beilstein-journals.org A variety of transition metals, including ruthenium, iridium, iron, and manganese, have been developed into effective catalysts for this transformation. uh.edu, researchgate.net, bohrium.com, rsc.org

| Catalyst Metal | Catalyst Type | Application |

| Iridium | Iridacycle Complexes | N-Alkylation of Amines with Alcohols |

| Ruthenium | Pincer Complexes | N-Alkylation, Racemization of Amines |

| Manganese | Pincer & N,N-Amine Complexes | N-Alkylation, Pyrrole Synthesis |

| Iron-Palladium | Bimetallic Nanoparticles | N-Alkylation of Amines with Alcohols |

This table summarizes various metal catalysts reported for dehydrogenation and hydrogen auto-transfer reactions relevant to C-N bond formation. csic.es, beilstein-journals.org, bohrium.com, rsc.org

Imine Intermediate Formation via Condensation

The synthesis of this compound often proceeds through a reductive amination pathway, a cornerstone reaction in organic chemistry. A critical step in this sequence is the formation of an imine intermediate. This reaction is a classic condensation, involving the reaction of a primary amine, in this case, aniline, with a carbonyl compound, cycloheptanone. masterorganicchemistry.comnumberanalytics.com

The process is typically catalyzed by a mild acid. chemistrysteps.com The mechanism involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the ketone. This initial addition forms a tetrahedral intermediate known as a carbinolamine. Following a series of proton transfers, the hydroxyl group on the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then expels the water molecule, forming a carbon-nitrogen double bond. youtube.com The resulting positively charged species, an iminium ion, is then deprotonated to yield the neutral imine, N-phenylcycloheptanimine. youtube.com This entire sequence is reversible, and the position of the equilibrium can be influenced by the removal of water as it forms. numberanalytics.comyoutube.com

Hydrogenation of Imine Intermediates

Once the N-phenylcycloheptanimine intermediate is formed, the subsequent step is its reduction to the target secondary amine, this compound. This transformation is achieved through hydrogenation of the C=N double bond. researchgate.net

Several methods exist for this reduction:

Catalytic Hydrogenation : This involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous transition metal catalyst, such as palladium, platinum, or cobalt. researchgate.netrsc.org

Transfer Hydrogenation : This method utilizes a hydrogen donor molecule, such as formic acid or isopropanol, to transfer hydrogen to the imine in the presence of a catalyst. scispace.com This approach can be advantageous due to its operational simplicity and safety. scispace.com

Hydride Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) can also be used. masterorganicchemistry.comtandfonline.com Reductive amination is a process where the imine is formed and subsequently reduced in a one-pot reaction without isolating the intermediate. masterorganicchemistry.com Using a reagent like NaCNBH₃ is particularly effective because it reduces the protonated iminium ion much faster than it reduces the starting ketone under mildly acidic conditions. masterorganicchemistry.com

The choice of method depends on factors like substrate compatibility, desired selectivity, and reaction conditions.

Isolation and Characterization of Proposed Intermediates

Validating a proposed reaction mechanism often hinges on the successful isolation and characterization of key intermediates. nih.gov In the synthesis of this compound, isolating the N-phenylcycloheptanimine intermediate provides direct evidence for the two-step condensation-hydrogenation pathway.

Isolation can be achieved by running the condensation reaction of aniline and cycloheptanone and stopping it before the addition of the reducing agent. tandfonline.com The stability of the resulting imine is crucial; some imines are highly reactive and can only be observed spectroscopically, while others are stable enough for isolation and purification via techniques like flash chromatography. beilstein-journals.orgd-nb.info The stability can be influenced by substituents on the molecule. d-nb.info

Once isolated, the structure of the imine intermediate is confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide characteristic signals for the imine functional group. tandfonline.combeilstein-journals.org

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the intermediate. Specific mass fragments can be characteristic of the cyclic imine ring structure. awi.de

X-ray Crystallography : For crystalline imines, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. nih.govbeilstein-journals.org

Mechanistic Insights into Transition Metal-Free Reductions

While transition metals are effective catalysts, there is a growing interest in developing metal-free synthetic methods to improve sustainability and reduce costs. rsc.orgbohrium.com The synthesis of amines, including this compound, has benefited from these advancements, particularly through reactions mediated by boronic acids and phosphorus compounds. rsc.orgnih.gov

Role of Phosphite (B83602) in Boronic Acid Mediated Reactions

A notable transition-metal-free method for synthesizing tertiary amines is the three-component reaction between a nitro compound, a boronic acid, and a trialkyl phosphite. rsc.orgucm.es this compound has been successfully synthesized using nitrosobenzene (B162901), cycloheptylboronic acid, and triethyl phosphite. nih.govacs.org

In this reaction, the trialkyl phosphite plays multiple crucial roles, acting as a substrate, a mediator, and sometimes even the solvent. rsc.org The mechanism avoids the formation of highly reactive nitrene species. sorbonne-universite.fr Instead, computational studies suggest that the triethyl phosphite attacks the nitroso group to form a cyclic intermediate containing a pentacoordinated phosphorus atom. sorbonne-universite.fr This intermediate then reacts with the boronic acid. The nucleophilic addition at the boron atom facilitates the migration of the aryl or alkyl group to the electrophilic nitrogen atom, leading to the formation of the C-N bond. sorbonne-universite.fr The phosphite effectively acts as an oxygen scavenger, being converted to a trialkyl phosphate (B84403) byproduct. ucm.es

| Amine Product | Nitroso Compound | Boronic Acid | Phosphite | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylaniline | Nitrosobenzene | Methylboronic acid | P(OEt)₃ | 82% | nih.gov |

| N,4-Dimethylaniline | 1-Methyl-4-nitrosobenzene | Methylboronic acid | P(OEt)₃ | 71% | acs.org |

| This compound | Nitrosobenzene | Cycloheptylboronic acid | P(OEt)₃ | 59% | nih.govacs.org |

| 4-Methoxy-N-methylaniline | 1-Methoxy-4-nitrosobenzene | Methylboronic acid | P(OEt)₃ | 75% | acs.org |

Understanding Selectivity in N-Alkylation

Achieving high selectivity is a major challenge in N-alkylation reactions, which often compete with undesirable side reactions like O-alkylation or over-alkylation. researchgate.net The development of selective methods is crucial for synthesizing complex molecules efficiently. acs.org

One strategy to control chemoselectivity involves the use of boronic acids or boric acid as temporary protecting or activating groups. researchgate.netjst.go.jp For substrates containing hydroxyl groups, such as 1,2-diols, boric acid can form a temporary borate (B1201080) ester. This protection prevents the hydroxyl groups from acting as nucleophiles, thereby favoring the desired N-alkylation over O-alkylation. researchgate.netacs.org In some palladium-catalyzed reactions, the addition of a boronic acid can reverse the inherent reactivity of a molecule, selectively activating an alcohol over an amine for alkylation. jst.go.jp

Selectivity can also be controlled by the catalyst system and reaction conditions. In certain hydrogenation reactions, the starting material (nitrile) and the final product (primary amine) can inhibit the hydrogenation of the intermediate secondary imine. rsc.org This self-regulating mechanism prevents the formation of over-alkylated tertiary amines, thus enhancing selectivity for the desired primary amine product. rsc.org

| Reaction Type | Substrates | Selective Agent/Condition | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation vs. O-Alkylation | Substrate with 1,2-diol and amine groups | Boric acid | Protects diol, promotes selective N-alkylation | researchgate.netacs.org |

| Electrophilic Activation | Allylic alcohol and allylamine | 9-Phenanthreneboronic acid | Reverses inherent N-selectivity to achieve O-selectivity | jst.go.jp |

| Reductive Amination | Nitrile hydrogenation | Substrate/product inhibition | High selectivity for primary amine over secondary/tertiary | rsc.org |

Spectroscopic Characterization and Structural Elucidation of N Phenylcycloheptanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy of N-phenylcycloheptanamine provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum. Specifically, the two protons in the ortho position to the amine group resonate as a doublet around δ 6.62 ppm with a coupling constant (J) of 8.3 Hz. The two meta protons appear as a triplet at approximately δ 7.24 ppm (J = 7.8 Hz), and the para proton shows as a triplet around δ 6.74 ppm (J = 7.3 Hz). sorbonne-universite.fr Another source reports similar values with the ortho protons at δ 6.56 ppm (d, J = 8 Hz), the meta protons at δ 7.18 ppm (t, J = 7 Hz), and the para proton at δ 6.68 ppm (t, J = 7 Hz). kyoto-u.ac.jp

The proton attached to the nitrogen (N-H) gives a broad signal, which has been reported around δ 3.95 ppm or δ 3.59 ppm. kyoto-u.ac.jpacs.org The methine proton on the cycloheptyl ring directly attached to the nitrogen (N-CH) appears as a multiplet in the range of δ 3.29–3.90 ppm or around δ 3.48 ppm. sorbonne-universite.frkyoto-u.ac.jp The methylene (B1212753) protons of the cycloheptyl ring show complex multiplets in the upfield region of the spectrum. For instance, some of these protons have been observed as a multiplet in the range of δ 2.03–2.13 ppm. sorbonne-universite.fr

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic (ortho) | 6.62 | d | 8.3 | sorbonne-universite.fr |

| Aromatic (meta) | 7.24 | t | 7.8 | sorbonne-universite.fr |

| Aromatic (para) | 6.74 | t | 7.3 | sorbonne-universite.fr |

| Aromatic (ortho) | 6.56 | d | 8 | kyoto-u.ac.jp |

| Aromatic (meta) | 7.18 | t | 7 | kyoto-u.ac.jp |

| Aromatic (para) | 6.68 | t | 7 | kyoto-u.ac.jp |

| N-H | 3.95 | br s | - | acs.org |

| N-H | 3.59 | br | - | kyoto-u.ac.jp |

| N-CH | 3.29–3.90 | m | - | sorbonne-universite.fr |

| N-CH | 3.48 | m | - | kyoto-u.ac.jp |

| Cycloheptyl (CH₂) | 2.03–2.13 | m | - | sorbonne-universite.fr |

| Cycloheptyl (CH₂) | 2.01 | m | - | kyoto-u.ac.jp |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. libretexts.org

The quaternary carbon of the phenyl ring attached to the nitrogen (C-N) is typically observed around δ 148.2 ppm. acs.org The chemical shifts for the CH carbons of the aromatic ring appear in the range of δ 112.5 to 129.3 ppm. acs.org Specifically, the ortho-carbons have been reported at δ 112.5 ppm, the meta-carbons at δ 129.3 ppm, and the para-carbon at δ 117.6 ppm. acs.org The carbon of the cycloheptyl ring bonded to the nitrogen (N-CH) resonates further downfield compared to the other aliphatic carbons due to the deshielding effect of the nitrogen atom.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Related Scaffolds

HSQC experiments are used to determine direct one-bond correlations between protons and the carbons they are attached to. columbia.edunanalysis.com This would allow for the unambiguous assignment of the protonated carbons in the phenyl and cycloheptyl rings of this compound.

HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. columbia.edu This technique is particularly useful for identifying the connectivity between the phenyl and cycloheptyl moieties through the nitrogen atom by observing correlations from the N-H or N-CH protons to the carbons of the other ring. It is also instrumental in assigning quaternary carbons, which are not observed in HSQC spectra. researchgate.net The combination of HSQC and HMBC is a powerful strategy for tracing the complete carbon skeleton of an organic molecule. ustc.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. innovareacademics.increative-proteomics.com This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₉N), the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its molecular formula. While specific HRMS data for this compound is not cited, for a related compound, N-phenethylaniline, the calculated m/z for [M+H]⁺ was 198.1277, and the found value was 198.1280, demonstrating the high accuracy of this technique. acs.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chromsoc.jpmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. longdom.orgwiley.com

For this compound, the IR spectrum would be expected to show a characteristic absorption band for the N-H stretch of the secondary amine. This peak typically appears in the region of 3300-3500 cm⁻¹ and is usually of medium intensity and sharpness. The C-N stretching vibration is expected in the range of 1250-1335 cm⁻¹ for aromatic amines. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cycloheptyl group would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring (C=C) typically occur in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com The presence of a band around 2200 cm⁻¹ would indicate a nitrile (C≡N) group, which is not present in this molecule. spectroscopyonline.com

Vibrational Analysis and Functional Group Identificationtanta.edu.egutdallas.edu

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. tanta.edu.eg For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its secondary amine, aromatic, and cycloaliphatic moieties. utdallas.edupressbooks.pub

The molecular structure of this compound contains several key bonds whose vibrations are IR-active. The N-H bond of the secondary amine, the C-N bond, the aromatic ring, and the cycloheptane (B1346806) ring each absorb infrared radiation at specific frequencies. copbela.orglibretexts.org The presence of a secondary amine is typically confirmed by a single, sharp N-H stretching band, which distinguishes it from primary amines that show two peaks. utdallas.edulibretexts.org The aromatic phenyl group exhibits characteristic C-H and C=C stretching vibrations, while the cycloheptane ring shows aliphatic C-H stretching. pressbooks.pub

The interpretation of these characteristic absorption bands allows for a confident identification of the compound's functional groups. copbela.org The following table summarizes the principal vibrational frequencies and their assignments for this compound based on established spectroscopic data for similar functional groups. copbela.orglibretexts.orgspecac.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3200 - 3600 | Weak to Medium, Sharp |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium |

| Cycloheptane Ring | -C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch (Breathing) | 1450 - 1600 | Medium to Weak |

| Secondary Amine | C-N Stretch (Aromatic) | 1250 - 1335 | Strong |

Chromatographic Techniques for Purification and Analytical Assessment

Chromatographic methods are essential for both the isolation and the purity analysis of this compound. journalagent.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.in

Flash Column Chromatography MethodologiesCurrent time information in Bangalore, IN.nih.govacs.orgresearchgate.netacs.orgkyoto-u.ac.jpntu.edu.sgsemanticscholar.org

Flash column chromatography is a widely used and efficient technique for the purification of synthesized this compound on a laboratory scale. nih.govdrawellanalytical.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (mobile phase) that is pushed through the column under pressure. rochester.edu

Several studies report the successful purification of this compound using flash column chromatography. nih.govacs.orgacs.orgacs.org The choice of eluent is critical for achieving good separation. A common mobile phase for this compound is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (AcOEt). nih.govacs.org The ratio of these solvents can be adjusted to optimize the separation. rochester.edu For basic compounds like amines, issues such as peak tailing on acidic silica gel can be mitigated by deactivating the silica with a base like triethylamine (B128534) or by using amine-functionalized silica. biotage.com

The following table details specific conditions reported for the purification of this compound.

Table 2: Reported Flash Column Chromatography Conditions for this compound Purification

| Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate (9:1) | nih.govacs.orgresearchgate.net |

| Silica Gel | 0-2% Ethyl Acetate in Pentane | acs.orgacs.org |

| Silica Gel | Pentane / Ethyl Acetate | semanticscholar.org |

Gas Chromatography (GC) for Purity Assessmentacs.orgsemanticscholar.org

Gas chromatography (GC) is a powerful analytical technique for assessing the purity of volatile compounds like this compound. libretexts.org In GC, a sample is vaporized and injected into the head of a chromatographic column. journalagent.com Elution occurs as a carrier gas, such as nitrogen or helium, flows through the column, and separation is achieved based on the compound's boiling point and its interaction with the stationary phase. researchgate.netedqm.eu

For the analysis of N-alkylated amines, a gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) is commonly employed. sorbonne-universite.fr The FID is a robust, general-purpose detector for organic compounds. Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used for enhanced sensitivity and selectivity for nitrogen-containing compounds like amines. epa.govnih.gov The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. libretexts.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. libretexts.org

The following table outlines a typical set of parameters for the GC analysis of compounds in the class of this compound.

Table 3: Typical Gas Chromatography Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph |

| Column | Capillary Column (e.g., AT.SE-30) sorbonne-universite.fr |

| Carrier Gas | Nitrogen or Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C (typical for amines) epa.gov |

| Oven Program | Temperature gradient (e.g., initial temp held, then ramped) bibliotekanauki.pl |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 260-300 °C bibliotekanauki.pl |

Computational and Theoretical Studies on N Phenylcycloheptanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules, providing a detailed picture of electron distribution and its influence on chemical properties. nih.govplos.orgrsc.orgjst.go.jp These calculations solve the Schrödinger equation for a given molecular system, yielding valuable information about molecular orbitals, charge distribution, and spectroscopic properties. jst.go.jp

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density to determine the energy and other properties of a molecule. jchemrev.comresearchgate.net Both approaches have been widely applied to study various chemical systems. plos.orgnih.gov

For a molecule like N-phenylcycloheptanamine, DFT calculations, often using hybrid functionals such as B3LYP, are instrumental in predicting its geometry, vibrational frequencies, and electronic properties. plos.orgjchemrev.com These calculations can reveal insights into the nature of the chemical bonds, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Theoretical Data from DFT Calculations on Amine Derivatives

| Calculated Property | Typical Values for Similar Amine Compounds | Significance for this compound |

| HOMO-LUMO Energy Gap | 4-6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 1-3 Debye | Relates to polarity and intermolecular interactions. |

| Bond Lengths (C-N) | 1.35-1.45 Å | Provides insight into bond strength. |

| Bond Angles (C-N-C) | 110-120° | Determines molecular geometry. |

Note: The values presented are illustrative and based on general findings for similar aromatic amine structures. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered cycloheptyl ring in this compound imparts significant conformational flexibility. researchgate.net Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgslideshare.netunacademy.com Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and biological activity.

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound over time. nih.govrsc.orgnih.govarxiv.org By simulating the atomic motions based on a force field, MD can identify low-energy conformations and the energetic barriers between them. osti.gov These simulations can provide a dynamic picture of how the molecule behaves in different environments, such as in solution. rsc.org For this compound, MD simulations could elucidate the preferred orientations of the phenyl and cycloheptyl groups relative to each other.

Theoretical Investigations of Reaction Pathways and Energetics

Computational chemistry plays a vital role in mapping out the potential reaction pathways for a given chemical transformation. nih.govrsc.orgnih.govnih.gov By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. semanticscholar.org

For this compound, theoretical studies could investigate various reactions, such as its synthesis or its participation in further chemical modifications. acs.orgacs.org For example, computational modeling could be used to explore the mechanism of its formation from precursors like nitrosobenzene (B162901) and cycloheptylboronic acid. acs.orgresearchgate.net Such studies can help in optimizing reaction conditions and predicting potential byproducts. ocr.org.uk The KEGG REACTION database provides a comprehensive resource for known biochemical reactions and can be a starting point for theoretical investigations. genome.jp

Computational Approaches in Ligand Design and Catalyst Interaction Modeling

The principles of ligand design leverage computational methods to develop molecules that can bind to a specific biological target or act as a ligand for a metal catalyst. nih.govrsc.orgrsc.orgnih.gov While there is no specific information in the provided search results about this compound being used as a ligand in catalysis, computational techniques could be employed to explore this potential.

Should this compound be considered as a ligand, computational docking and molecular dynamics simulations could be used to model its interaction with a metal center. nih.gov These studies could predict the binding affinity, the geometry of the resulting complex, and the electronic effects of the ligand on the catalyst's activity. rsc.org By understanding these interactions at a molecular level, it may be possible to rationally design more effective catalysts for various chemical transformations.

Advanced Applications and Derivatization Strategies for N Phenylcycloheptanamine in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In the intricate field of organic synthesis, the strategic manipulation of reaction intermediates is fundamental to constructing complex molecular structures from simpler precursors. nih.govnptel.ac.in Key intermediates are compounds that represent a significant milestone in a synthetic pathway, often possessing a core structure that can be elaborated into a variety of target molecules. psu.edu N-Phenylcycloheptanamine serves as such a pivotal intermediate, providing a pre-assembled N-phenyl-cycloalkylamine core that is amenable to a wide range of chemical transformations.

The synthesis of this compound itself can be achieved through several established methods, including the reductive amination of cycloheptanone (B156872) with aniline (B41778) or the N-arylation of cycloheptylamine. lookchem.com Once formed, its true value emerges in its capacity to undergo further functionalization, enabling chemists to build molecular complexity efficiently.

Precursor for Diverse Aromatic Amine Derivatives

This compound is an excellent precursor for a variety of aromatic amine derivatives. The secondary amine functionality is a reactive handle for numerous transformations, while the phenyl group can also be subjected to substitution reactions, leading to a diverse array of products.

One common strategy involves N-alkylation or N-arylation to produce tertiary amines. organic-chemistry.org For instance, reaction with various alkyl halides or through reductive amination with aldehydes and ketones can introduce a wide range of substituents on the nitrogen atom. These reactions are often catalyzed by metal complexes or promoted by reducing agents. organic-chemistry.org

Another significant derivatization pathway is the modification of the aromatic ring through electrophilic aromatic substitution . The amino group is an activating, ortho-, para-directing group, facilitating reactions such as halogenation, nitration, and Friedel-Crafts reactions on the phenyl ring. This allows for the introduction of various functional groups that can be used for further synthetic manipulations or to modulate the electronic and steric properties of the molecule.

Furthermore, modern cross-coupling methodologies offer powerful tools for derivatizing this compound. For example, transition-metal-free N-arylation techniques using diaryliodonium salts can be employed to create more complex diarylamine structures. lookchem.com The synthesis of mono-N-alkyl aromatic amines from nitroso compounds and boronic acids also represents a versatile method for generating related structures. acs.orgacs.org

The table below summarizes potential derivatization reactions starting from this compound.

| Reaction Type | Reagents/Conditions | Product Class |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |

| N-Arylation | Aryl halide, Palladium/Copper catalyst | Triarylamine Derivative |

| Halogenation | NBS, NCS, etc. | Halo-substituted Aromatic Amine |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted Aromatic Amine |

| N-Formylation | Formic acid, Catalyst | N-phenyl-N-cycloheptylformamide |

These transformations underscore the role of this compound as a versatile intermediate, enabling access to a broad chemical space of substituted aromatic amines for various research and industrial applications. researchgate.net

Scaffold Design in Exploratory Medicinal and Agrochemical Chemistry Research

The concept of a molecular scaffold—a core structure upon which various substituents are appended—is central to modern drug discovery and agrochemical development. nih.govnih.govtypeset.io The this compound framework represents a compelling scaffold due to its combination of lipophilic (cycloheptyl) and aromatic (phenyl) moieties, which can be systematically modified to optimize interactions with biological targets.

N-Phenylamine Core in the Development of Bioactive Molecules (General Research Context)

The N-phenylamine motif is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds. researchgate.net Nitrogen-containing heterocycles and aromatic amines are prevalent in pharmaceuticals, often mimicking natural metabolites and participating in crucial binding interactions with proteins and enzymes. openmedicinalchemistryjournal.com The N-phenylamine core can act as a hydrogen bond donor or acceptor and its aromatic ring can engage in π-stacking interactions, both of which are critical for molecular recognition at a biological target.

For example, the broader 2-phenethylamine scaffold, which shares structural similarities, is found in numerous ligands for adenosine (B11128) receptors and serotonin (B10506) receptors. bohrium.commdpi.com Derivatives of N-phenylacetamide have shown a wide spectrum of bioactivities, including antimicrobial and anti-inflammatory properties. researchgate.net Similarly, N-phenylsuccinimides are recognized for their potent fungicidal activity in agricultural applications. beilstein-journals.org

The exploration of this compound as a scaffold allows researchers to investigate a unique region of chemical space. The seven-membered ring provides a distinct conformational profile compared to more common five- or six-membered rings, potentially leading to novel selectivity and potency profiles for new therapeutic or agrochemical agents. By synthesizing libraries of compounds based on this scaffold, medicinal and agrochemical chemists can perform structure-activity relationship (SAR) studies to identify new lead compounds. researchgate.net

Development of this compound-Based Ligands and Catalysts

The nitrogen atom in this compound makes it an attractive candidate for incorporation into ligand structures for catalysis. The lone pair of electrons on the nitrogen can coordinate to a metal center, and the phenyl and cycloheptyl groups can be modified to tune the steric and electronic properties of the resulting catalyst.

Incorporation into Metal-Catalyzed Transformations

N-donor ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a wide range of metal-catalyzed reactions. nih.govrsc.org Ligands based on amine structures can be designed to be monodentate, bidentate, or multidentate, offering varying levels of stability and reactivity to the metal complex.

This compound could serve as a precursor for several classes of important ligands:

Pincer Ligands: By introducing coordinating groups at the ortho positions of the phenyl ring, this compound could be converted into a pincer ligand. These ligands, which bind to a metal center through three points, create highly stable and well-defined catalytic environments. Pincer complexes based on cobalt and other metals have been used for dehydrogenative activation of alcohols in reactions like the N-alkylation of amines. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: While not a direct precursor, the N-phenyl group is a common substituent in many widely used NHC ligands. sigmaaldrich.comtcichemicals.com The synthesis of an imidazolium (B1220033) salt incorporating the N-cycloheptylphenyl group, followed by deprotonation, would yield a novel NHC ligand. The bulky cycloheptyl group would impart specific steric properties to the metal center, potentially influencing the selectivity and activity of catalytic processes such as cross-coupling and metathesis reactions. tcichemicals.com

The table below illustrates hypothetical ligand types that could be derived from the this compound scaffold.

| Ligand Class | Potential Synthetic Approach | Target Metal-Catalyzed Reactions |

| Pincer Ligand | Ortho-lithiation of the phenyl ring followed by reaction with electrophiles (e.g., Ph₂PCl) | Dehydrogenation, Hydrogenation, C-H Activation |

| N-Heterocyclic Carbene (NHC) | Synthesis of a diarylimidazolium salt incorporating the N-cycloheptylphenyl group | Cross-Coupling, Olefin Metathesis |

| Bidentate N,N-Ligand | Introduction of a second nitrogen-containing group (e.g., a pyridine) onto the phenyl ring | Polymerization, Asymmetric Catalysis |

Investigation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis, offering an alternative to metal-based systems. nih.gov Chiral amines and their derivatives are among the most successful classes of organocatalysts, particularly in asymmetric synthesis.

This compound, being a secondary amine, could potentially be employed in enamine or iminium ion catalysis. By reacting with a carbonyl compound, it can form a nucleophilic enamine or, in the presence of an acid, an electrophilic iminium ion. If a chiral version of this compound were synthesized, it could be investigated for its potential to induce enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and α-functionalizations of aldehydes and ketones. The unique steric bulk of the cycloheptyl group could offer novel stereochemical outcomes compared to more traditional proline- or cinchona-alkaloid-based organocatalysts.

Structural Modifications and Analog Synthesis for Structure-Activity Relationship Studies

The exploration of a molecule's therapeutic potential is intrinsically linked to understanding its structure-activity relationship (SAR). This involves the systematic modification of the lead compound's structure to identify which parts of the molecule, known as pharmacophores, are responsible for its biological activity and which are not. For this compound, a comprehensive SAR study would involve the synthesis and biological evaluation of a wide array of analogs. These modifications typically focus on the three main components of the molecule: the cycloheptane (B1346806) ring, the phenyl ring, and the secondary amine group.

Exploration of Substituent Effects on the Cycloheptane Ring

Systematic SAR studies on the cycloheptane ring of this compound would involve the introduction of various substituents at different positions. These substituents could range from small alkyl groups to more complex functional groups. For instance, the introduction of a methyl group at various positions on the cycloheptane ring could probe the steric tolerance of the binding pocket. A study on 1-phenylcyclohexylamine (B1663984), a closely related analog, revealed that methylation at the 3-position of the cyclohexyl ring, when trans to the phenyl ring, led to a greater separation of anticonvulsant and motor toxic effects compared to the parent compound. nih.gov This suggests that specific substitutions on the cycloalkyl ring can modulate the therapeutic index of the compound.

A hypothetical SAR study on this compound could explore the following modifications to the cycloheptane ring, with the expected impact on biological activity based on general principles of medicinal chemistry:

| Modification | Rationale | Potential Impact on Activity |

| Introduction of small alkyl groups (e.g., methyl, ethyl) | Probing steric tolerance of the binding site. | Could increase or decrease activity depending on the specific interactions. |

| Introduction of polar groups (e.g., hydroxyl, amino) | Investigating the presence of hydrogen bond donors/acceptors in the binding site. | May increase water solubility and alter the pharmacokinetic profile. |

| Introduction of bulky groups (e.g., tert-butyl, phenyl) | Assessing the size of the binding pocket. | Likely to decrease activity due to steric hindrance, unless a large hydrophobic pocket is present. |

| Variation of ring size (e.g., cyclopentyl, cyclohexyl, cyclooctyl) | Altering the overall conformation and size of the molecule. | Could significantly impact binding affinity and selectivity. |

It is important to note that while these are general principles, the actual effect of any given substituent would need to be determined through empirical testing.

Investigation of Substituents on the Phenyl Ring

The phenyl ring of this compound provides a scaffold for a multitude of modifications that can influence the electronic properties, lipophilicity, and metabolic stability of the compound. The nature and position of substituents on the aromatic ring can dramatically alter the molecule's interaction with its biological target.

Substituents on an aromatic ring can be broadly classified as either electron-donating or electron-withdrawing, and their position (ortho, meta, or para) is also crucial. These electronic effects can influence the pKa of the secondary amine, which can be critical for ionization and interaction with the target protein.

A study on N-phenylamine derivatives as aggregation inhibitors in cell models of tauopathy demonstrated that the N-phenylamine core is a viable scaffold for the development of drugs targeting neurodegenerative diseases. nih.gov While this study did not specifically investigate this compound, it underscores the therapeutic potential of this class of compounds.

In a study of 1-phenylcyclohexylamine analogs, methoxylation at the ortho position of the phenyl ring resulted in a better separation of anticonvulsant and motor toxic effects. nih.gov This suggests that substitution at the ortho position of the phenyl ring in this compound could also lead to a more favorable pharmacological profile.

The following table outlines potential modifications to the phenyl ring and their rationale in an SAR study of this compound:

| Modification | Position | Rationale | Potential Impact on Activity |

| Electron-donating groups (e.g., -CH3, -OCH3) | ortho, meta, para | Increase electron density in the ring, potentially affecting pKa and binding. | Can enhance or decrease activity depending on the target's electronic requirements. |

| Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) | ortho, meta, para | Decrease electron density in the ring, potentially affecting pKa and binding. | Can enhance or decrease activity; may improve metabolic stability. |

| Halogens (e.g., -F, -Cl, -Br) | ortho, meta, para | Can act as a bioisostere for hydrogen and influence lipophilicity and binding through halogen bonds. | Often used to improve pharmacokinetic properties and binding affinity. |

| Bulky hydrophobic groups | para | To explore a potential hydrophobic binding pocket. | May increase potency if a suitable pocket exists. |

| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | ortho, meta, para | To probe for specific hydrogen bonding interactions with the target. | Could significantly increase binding affinity if a corresponding interaction is possible. |

Strategies for N-Alkylation (e.g., N-methyl-N-phenylcycloheptanamine) and N-Acylation

Modification of the secondary amine in this compound to a tertiary amine through N-alkylation, or to an amide through N-acylation, represents a significant structural change that can profoundly impact the compound's physicochemical properties and biological activity.

N-Alkylation

The introduction of an alkyl group, such as a methyl group to form N-methyl-N-phenylcycloheptanamine, can have several consequences. It increases the basicity of the nitrogen atom and also increases the molecule's lipophilicity. The presence of a tertiary amine can alter the hydrogen bonding capacity of the molecule, as it can no longer act as a hydrogen bond donor.

The synthesis of N-methyl aromatic amines can be achieved through various methods. One common approach involves the reaction of the corresponding secondary amine with an alkyl halide. wikipedia.org Another method is the reductive amination of a ketone with a primary amine and a reducing agent. More recently, methods utilizing methylboronic acid have been developed for the selective mono-N-methylation of aromatic amines. acs.orgacs.org

A study on N-methylphenethylamine, an isomer of amphetamine, has shown that it acts as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1). wikipedia.org This indicates that N-methylation can lead to potent biological activity. While no direct SAR data for N-methyl-N-phenylcycloheptanamine is available, it is plausible that this modification could lead to a significant change in its pharmacological profile.

N-Acylation

N-acylation converts the basic secondary amine into a neutral amide. This transformation dramatically alters the electronic and steric properties of the nitrogen atom and removes its ability to act as a hydrogen bond donor. The resulting amide bond is planar and can participate in different types of interactions with a biological target compared to the parent amine.

The synthesis of N-acylated amines can be achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. ekb.egmdpi.com A study on N-cycloheptylquinoline-2-carboxamide, which is an N-acylated derivative of cycloheptylamine, demonstrated antimycobacterial activity. mdpi.com This suggests that the N-acyl cycloheptylamino moiety can be a valuable pharmacophore.

The following table summarizes the potential effects of N-alkylation and N-acylation on the properties of this compound:

| Modification | Resulting Functional Group | Key Property Changes | Potential Impact on Biological Activity |

| N-Methylation | Tertiary Amine | Increased basicity, increased lipophilicity, loss of H-bond donor capability. | Altered receptor interactions, potentially leading to a change in potency or selectivity. |

| N-Acetylation | Amide | Loss of basicity, introduction of a planar amide bond, H-bond acceptor capability. | Significant change in binding mode, may lead to a completely different pharmacological profile. |

| N-Benzoylation | Amide | Similar to acetylation, but with increased steric bulk and potential for π-stacking interactions. | May enhance binding affinity if a suitable aromatic binding pocket is present. |

Q & A

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to data management for this compound research?

- Answer :

- Deposit raw spectral data in repositories like Chemotion or RADAR4Chem with standardized metadata.

- Use electronic lab notebooks (ELNs) to track experimental parameters and revisions.

- Cite datasets using persistent identifiers (DOIs) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.